Thiophene-2,5-dicarbonitrile

概要

説明

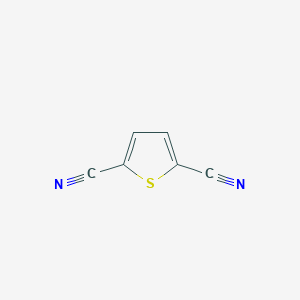

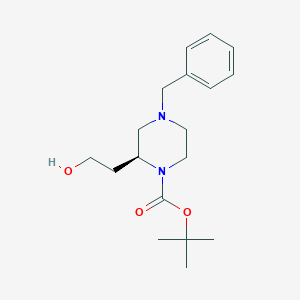

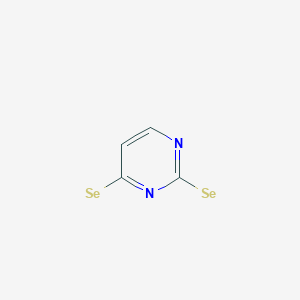

Thiophene-2,5-dicarbonitrile is an organic compound that contains sulfur and nitrogen. It has the molecular formula C6H2N2S and a CAS number of 18853-40-2 . It is commonly used as an intermediate in organic synthesis and pharmaceutical processes .

Synthesis Analysis

The synthesis of Sodium thieno[3,2-b]thiophene-2,5-dicarboxylate (STTDC), a derivative of Thiophene-2,5-dicarbonitrile, involves several steps . The process starts with the reaction of thieno[3,2-b]thiophene (TT) with N-bromosuccinimide (NBS) to produce 2,5-dibromothieno[3,2-b]thiophene (DBTT). This is followed by a series of reactions involving copper (I) cyanide, ethylene-diamine, and sodium hydroxide, leading to the final product STTDC .Molecular Structure Analysis

The molecular structure of Thiophene-2,5-dicarbonitrile consists of a five-membered ring with one sulfur atom and two carbonitrile groups attached at the 2nd and 5th positions .Chemical Reactions Analysis

While specific chemical reactions involving Thiophene-2,5-dicarbonitrile are not detailed in the search results, it’s known that thiophene derivatives can participate in various reactions. For instance, they can undergo condensation reactions, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses .Physical And Chemical Properties Analysis

Thiophene-2,5-dicarbonitrile is a solid at room temperature and appears as light yellow crystals . It has a molecular weight of 134.16, a density of 1.34±0.1 g/cm3 (Predicted), and a boiling point of 249.5±20.0 °C (Predicted) .科学的研究の応用

Organic Synthesis

Thiophene-2,5-dicarbonitrile serves as an intermediate in various organic synthesis processes. It can be used to construct complex molecules due to its reactive nitrile groups which can undergo multiple reactions including hydrolysis, reduction, and condensation .

Medicinal Chemistry

In medicinal chemistry, thiophene derivatives are known for their biological activity. Thiophene-2,5-dicarbonitrile can be used to synthesize compounds with potential therapeutic applications, such as antimicrobial agents .

Safety and Hazards

Thiophene-2,5-dicarbonitrile is considered hazardous. It has been associated with skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being a target organ . Direct skin contact and inhalation should be avoided, and appropriate protective equipment should be worn when handling this chemical .

将来の方向性

Thiophene-2,5-dicarbonitrile is primarily used as an intermediate in organic synthesis and pharmaceutical processes . Its derivatives have shown potential in various applications, including as electrode materials for high-performance sodium-ion batteries , indicating promising future directions for this compound.

特性

IUPAC Name |

thiophene-2,5-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2N2S/c7-3-5-1-2-6(4-8)9-5/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYINLNBRJVGINA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80172214 | |

| Record name | 2,5-Dicyanothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80172214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Thiophene-2,5-dicarbonitrile | |

CAS RN |

18853-40-2 | |

| Record name | 2,5-Dicyanothiophene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018853402 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Dicyanothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80172214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes thiophene-2,5-dicarbonitrile derivatives interesting for anti-cancer research?

A: Research has shown that certain derivatives of 3,4-diaminothieno[2,3-b]thiophene-2,5-dicarbonitrile exhibit promising anti-cancer activity. Specifically, these compounds have demonstrated cytotoxicity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. [] This activity is attributed to their ability to inhibit Epidermal Growth Factor Receptor (EGFR), a key protein involved in cell growth and proliferation, which is often overexpressed in cancer cells. []

Q2: How do these compounds interact with EGFR?

A: Molecular docking studies suggest that these derivatives bind to the active site of EGFR, potentially blocking the binding of its natural ligands and inhibiting downstream signaling pathways involved in cell proliferation. [] Notably, some derivatives displayed potent inhibition against both wild-type EGFR (EGFRWT) and the drug-resistant mutant EGFRT790M. []

Q3: Besides anti-cancer activity, do these compounds possess other interesting properties?

A: Yes, some derivatives of 3,4-diaminothieno[2,3-b]thiophene-2,5-dicarbonitrile have shown promising antioxidant properties in vitro, effectively scavenging free radicals. [] This suggests potential for broader applications in conditions associated with oxidative stress.

Q4: What is the structural characterization of 3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarbonitrile?

A: 3,4-Dimethylthieno[2,3-b]thiophene-2,5-dicarbonitrile comprises a fused thiophene ring core with two methyl groups and two nitrile groups attached. Crystallographic analysis revealed that the thiophene rings within the core are almost planar. [] Further spectroscopic data, such as NMR and IR, could provide more insights into its structural features.

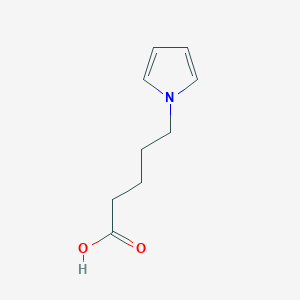

Q5: Can thiophene-2,5-dicarbonitrile be used to synthesize other heterocyclic compounds?

A: Yes, 3,4-diaminothieno[2,3-b]thiophene-2,5-dicarbonitrile serves as a versatile starting material for synthesizing various fused heterocyclic systems. For instance, it can react with carbonyl compounds to yield pyrimidine or pyrido-fused thieno[2,3-b]thiophene derivatives. [, ] Additionally, reactions with phosgeniminium chloride or sodium nitrite/HCl lead to the formation of pyrimido-[4″,5″:4′,5′]thieno[3′,2′:4,5]thieno[3,2-d]pyrimidine and 1,2,3-triazine[4″,5″:4′,5′]thieno-[3′,2′:4,5]thieno-[3,2-d]-1,2,3-triazine derivatives, respectively. [] These diverse synthetic routes highlight the compound's potential in developing new heterocyclic compounds with potential biological activities.

Q6: What are the future directions for research on thiophene-2,5-dicarbonitrile derivatives?

A: Further research is crucial to fully understand the therapeutic potential of thiophene-2,5-dicarbonitrile derivatives. This includes:* In-depth SAR studies: Examining the impact of structural modifications on potency, selectivity, and pharmacological properties. []* In vivo efficacy and toxicity studies: Evaluating the compounds' effectiveness in animal models and assessing their safety profile.* Drug delivery and formulation optimization: Developing strategies to enhance solubility, bioavailability, and targeted delivery to tumor sites. * Investigating the mechanism of action: Elucidating the precise molecular interactions and downstream signaling pathways affected by these compounds.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(trifluoromethyl)phenoxy]acetic Acid](/img/structure/B170434.png)